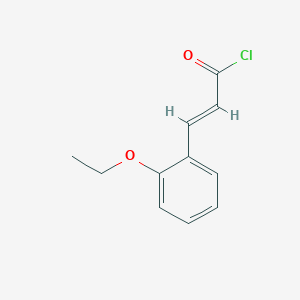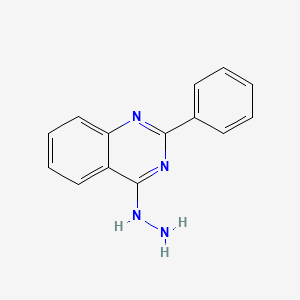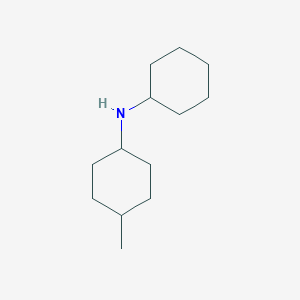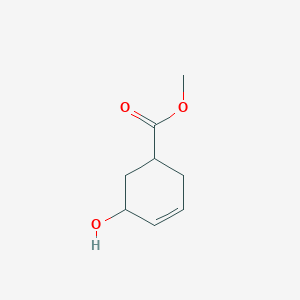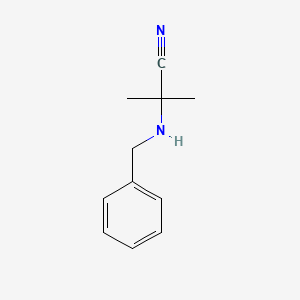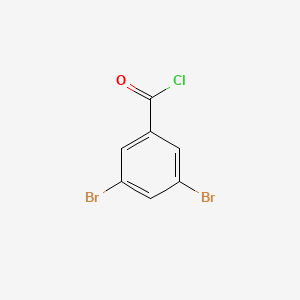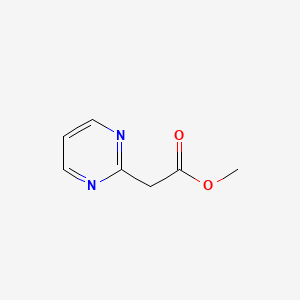
Methyl 2-(2-pyrimidyl)acetate
Vue d'ensemble
Description
“Methyl 2-(2-pyrimidyl)acetate” is a chemical compound with the CAS Number: 60561-50-4 . It has a molecular weight of 152.15 and its IUPAC name is methyl 2-pyrimidinylacetate . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “Methyl 2-(2-pyrimidyl)acetate” involves a mixture of 2-(2-pyrimidyl)acetonitrile, concentrated sulfuric acid (two molar equivalents), and methanol . This mixture is heated at reflux for 6 hours, then concentrated and basified with aqueous sodium carbonate solution. The mixture is then extracted with chloroform, and the extracts are concentrated and distilled under reduced pressure to yield "Methyl 2-(2-pyrimidyl)acetate" .Molecular Structure Analysis
The InChI code for “Methyl 2-(2-pyrimidyl)acetate” is 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“Methyl 2-(2-pyrimidyl)acetate” is part of the pyrimidine family of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
“Methyl 2-(2-pyrimidyl)acetate” is a colorless to yellow liquid .Applications De Recherche Scientifique
Application in Anti-inflammatory Drug Development
Scientific Field
Pharmacology and Medicinal Chemistry
Summary of Application
Methyl 2-(2-pyrimidyl)acetate is utilized in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties. These compounds are studied for their potential as therapeutic agents in treating inflammation-related disorders.
Methods of Application
The compound is used as a precursor in chemical syntheses involving various organic reactions, such as condensation, to form more complex pyrimidine structures. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product yield and purity.
Results
Studies have shown that pyrimidine derivatives exhibit potent anti-inflammatory effects. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity with minimal toxicity .
Application in Material Science
Scientific Field
Material Science
Summary of Application
In material science, Methyl 2-(2-pyrimidyl)acetate is investigated for its role in the synthesis of novel materials with potential electronic or photonic properties due to the pyrimidine moiety’s aromatic heterocyclic structure.
Methods of Application
The compound is incorporated into polymeric chains or used as a dopant in electronic materials. The synthesis involves controlled polymerization techniques and precise doping processes to ensure uniform distribution of the pyrimidine units.
Results
The resulting materials are characterized for their electrical conductivity, thermal stability, and optical properties. Preliminary data suggest that the incorporation of pyrimidine structures can modify the electronic properties of materials .
Application in Chromatography
Scientific Field
Analytical Chemistry
Summary of Application
Methyl 2-(2-pyrimidyl)acetate is explored as a potential stationary phase modifier in chromatography, aiming to improve the separation of complex mixtures based on the interactions of the pyrimidine ring with analytes.
Methods of Application
The compound is coated or bonded onto chromatographic columns, and its effects on the elution profiles of various substances are studied. Parameters like flow rate, column temperature, and mobile phase composition are optimized.
Results
The modified columns demonstrate altered selectivity and improved resolution for certain analytes, indicating the compound’s effectiveness as a chromatographic modifier .
Application in Antiviral Research
Scientific Field
Virology and Biochemistry
Summary of Application
Research into antiviral agents includes the use of Methyl 2-(2-pyrimidyl)acetate in the synthesis of compounds that can interfere with viral replication processes, particularly targeting the genetic material of viruses.
Methods of Application
The compound is used to create nucleoside analogs that mimic the natural nucleotides of viral RNA or DNA. These analogs are incorporated into viral genomes, leading to termination of replication.
Results
The synthesized nucleoside analogs show promise in inhibiting the replication of certain viruses in vitro. Further studies are required to assess their efficacy and safety in vivo .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry
Summary of Application
Methyl 2-(2-pyrimidyl)acetate is studied for its potential use in environmental remediation, particularly in the degradation of pollutants through advanced oxidation processes.
Methods of Application
The compound is used as a catalyst or reactant in oxidation reactions that break down organic pollutants. Reaction conditions such as pH, temperature, and oxidant concentration are carefully controlled.
Results
Initial experiments indicate that the compound can effectively catalyze the degradation of certain organic pollutants, reducing their concentration in simulated environmental samples .
This analysis provides a detailed overview of the diverse scientific applications of Methyl 2-(2-pyrimidyl)acetate, highlighting its versatility and potential in various fields of research. The results from these applications demonstrate the compound’s significant role in advancing scientific knowledge and its potential for practical applications.
Application in Pesticide Development
Scientific Field
Agricultural Chemistry
Summary of Application
This compound is being explored for its use in developing new pesticides. Its pyrimidine core is structurally similar to certain natural plant growth regulators, which can be exploited to disrupt the life cycle of pests.
Methods of Application
Methyl 2-(2-pyrimidyl)acetate is used to synthesize pyrimidine derivatives that act as growth inhibitors for pests. The synthesis involves careful control of reaction conditions to produce compounds with the desired biological activity.
Results
The derivatives have shown effectiveness in preliminary tests against a range of agricultural pests. Further field studies are needed to confirm their efficacy and environmental impact .
Application in Cancer Research
Scientific Field
Oncology
Summary of Application
Researchers are investigating the potential of Methyl 2-(2-pyrimidyl)acetate derivatives as anticancer agents. These compounds may interfere with the replication of cancer cells.
Methods of Application
The compound is used to create molecules that mimic critical components of cell division machinery. These molecules are then tested for their ability to inhibit the proliferation of cancer cells in vitro.
Results
Some derivatives have demonstrated the ability to selectively inhibit the growth of cancer cells without affecting healthy cells. Clinical trials are required to assess their potential as cancer treatments .
Application in Neuropharmacology
Scientific Field
Neuropharmacology
Summary of Application
Methyl 2-(2-pyrimidyl)acetate is being studied for its role in the synthesis of compounds that may affect neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Methods of Application
The compound is used to synthesize analogs of neurotransmitters or their receptors. These analogs are then tested in animal models to evaluate their effects on neurological function.
Results
Early results indicate that some analogs can modulate neurotransmitter systems, suggesting potential therapeutic applications for conditions like depression and anxiety .
Application in Photodynamic Therapy
Scientific Field
Biomedical Engineering
Summary of Application
The compound’s derivatives are being researched for their use in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to destroy cancer cells.
Methods of Application
Derivatives of Methyl 2-(2-pyrimidyl)acetate are synthesized and conjugated to photosensitizers. These conjugates are then tested for their ability to generate reactive oxygen species upon light activation.
Results
The conjugates have shown promising results in targeting and killing cancer cells under light exposure in preclinical studies. Optimization of the light activation parameters is ongoing .
Application in Nanotechnology
Scientific Field
Nanotechnology
Summary of Application
This compound is being used to create nanoscale materials that could have applications in electronics, drug delivery, and sensing technologies.
Methods of Application
Methyl 2-(2-pyrimidyl)acetate is incorporated into the synthesis of nanoparticles or nanocomposites. The synthesis process involves nanoprecipitation, sol-gel techniques, or self-assembly methods.
Results
The resulting nanomaterials exhibit unique properties such as enhanced electrical conductivity or targeted drug delivery capabilities. Characterization of these materials is ongoing to determine their practical applications .
Application in Green Chemistry
Scientific Field
Green Chemistry
Summary of Application
The compound is being evaluated for its use in developing environmentally friendly chemical processes, such as catalysts for organic reactions that minimize waste and energy consumption.
Methods of Application
Methyl 2-(2-pyrimidyl)acetate is used as a starting material or catalyst in reactions designed to be more sustainable. The focus is on reactions that proceed under mild conditions and use non-toxic solvents.
Results
Initial studies show that the compound can facilitate reactions with high yield and low environmental impact. Further research is aimed at scaling up these processes for industrial applications .
Safety And Hazards
“Methyl 2-(2-pyrimidyl)acetate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
methyl 2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBLLCAMMIGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497449 | |
| Record name | Methyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-pyrimidyl)acetate | |
CAS RN |
60561-50-4 | |
| Record name | Methyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(pyrimidin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



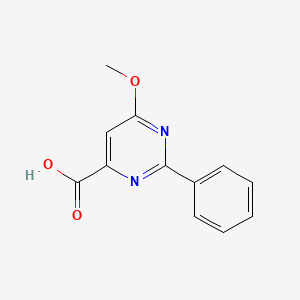
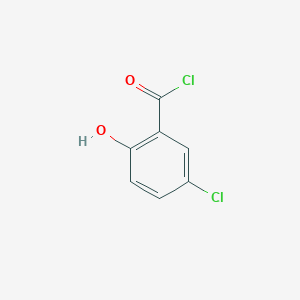
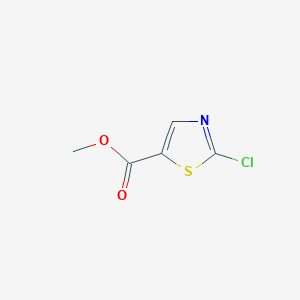
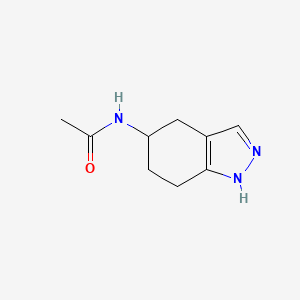
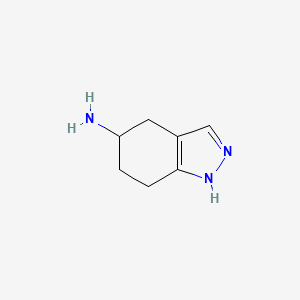
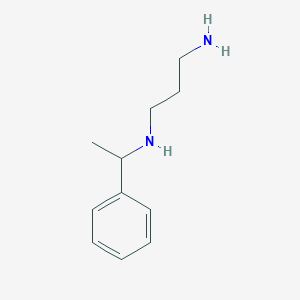
![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)
